![molecular formula C21H15NO3 B15044931 N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15044931.png)
N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound with the molecular formula C17H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Chromone-2-carboxamide derivatives
Uniqueness
N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the chromene ring system. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H15NO3 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C21H15NO3/c1-13-6-2-5-9-18(13)22-20(23)17-12-16-15-8-4-3-7-14(15)10-11-19(16)25-21(17)24/h2-12H,1H3,(H,22,23) |
InChI Key |
JMPLZEPBXJXFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15044851.png)
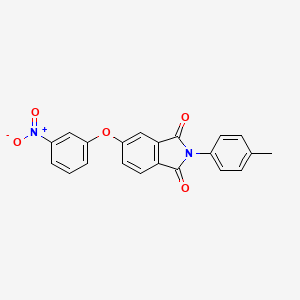
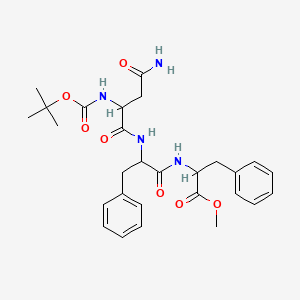
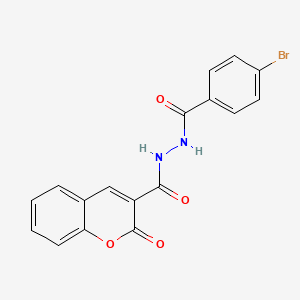
![Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B15044881.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)
![1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
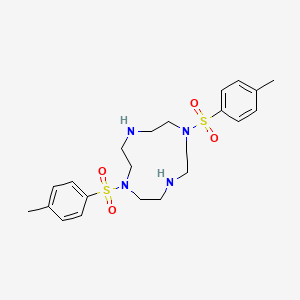
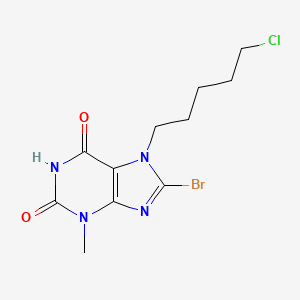
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
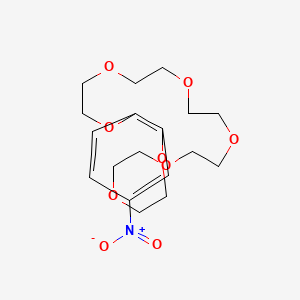

![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15044949.png)
